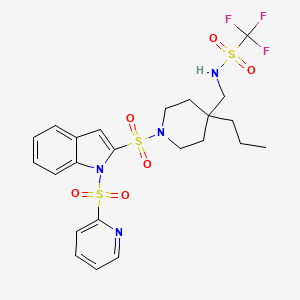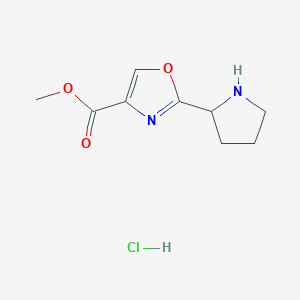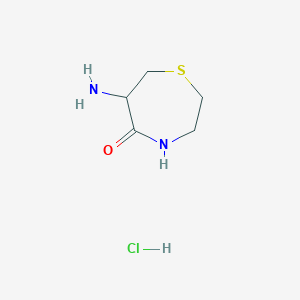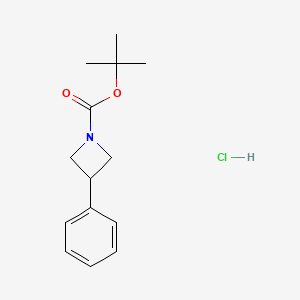
CB2R-IN-1
描述
CB2R-IN-1 是一种强效的2 型大麻素受体 (CB2R) 逆向激动剂,具有高亲和力,其 Ki 值为 0.9 nM 。由于其潜在的治疗应用,尤其是在炎症、疼痛管理和神经保护领域,这种化合物引起了广泛关注。
科学研究应用
CB2R-IN-1 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 CB2 受体在各种化学途径中的作用。
生物学: 研究人员使用 this compound 来研究 CB2 受体的生物学功能,特别是在免疫细胞和中枢神经系统中.
医学: 该化合物因其在治疗炎症、疼痛和神经退行性疾病等疾病方面的潜在治疗效果而被探索.
工业: This compound 可用于开发针对 CB2 受体的新药,为创造与 CB1 受体激动剂相比具有更少副作用的新型治疗剂提供途径.
作用机制
CB2R-IN-1 通过与 CB2 受体结合发挥作用,CB2 受体是一种主要在免疫细胞和外周组织中表达的 G 蛋白偶联受体 。结合后,它作为一种逆向激动剂,降低受体的基础活性并调节下游信号通路。 这包括抑制腺苷酸环化酶,降低环状 AMP 水平,以及调节参与炎症和免疫反应的各种激酶和转录因子 .
生化分析
Biochemical Properties
CB2R-IN-1 plays a crucial role in biochemical reactions by interacting with the cannabinoid CB2 receptor. It exhibits excellent selectivity for the CB2 receptor over the CB1 receptor (Ki: 8259.3 nM) . The interaction between this compound and the CB2 receptor involves binding to the receptor’s active site, leading to inverse agonism. This interaction modulates the receptor’s activity, resulting in downstream effects on various signaling pathways. This compound also interacts with other biomolecules, such as G-proteins, which are involved in the receptor’s signaling cascade.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, this compound modulates the release of cytokines, leading to anti-inflammatory effects . It also influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . Additionally, this compound affects gene expression by regulating the transcription of genes involved in immune responses and inflammation . In neuronal cells, this compound has been shown to reduce neuroinflammation and protect against neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB2 receptor, leading to inverse agonism. This binding inhibits the receptor’s activity, resulting in the modulation of downstream signaling pathways . This compound also affects the activity of enzymes involved in the receptor’s signaling cascade, such as adenylate cyclase and mitogen-activated protein kinases . Additionally, this compound influences gene expression by regulating the transcription of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation observed in in vitro studies . Long-term effects of this compound on cellular function include sustained anti-inflammatory and immunomodulatory effects . In in vivo studies, this compound has shown prolonged efficacy in reducing inflammation and protecting against tissue damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and immunomodulatory effects . At higher doses, the compound may cause adverse effects, such as immunosuppression and toxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and immune responses . The compound interacts with enzymes such as adenylate cyclase and mitogen-activated protein kinases, which are involved in the receptor’s signaling cascade . This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound also exhibits specific localization within tissues, with higher concentrations observed in immune cells and inflamed tissues . This selective distribution enhances the compound’s therapeutic efficacy in targeting inflammation and immune responses .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CB2 receptor . Post-translational modifications, such as phosphorylation, may influence the targeting of this compound to specific cellular compartments . This localization is essential for the compound’s ability to modulate receptor activity and downstream signaling pathways .
准备方法
CB2R-IN-1 的合成涉及多个步骤,通常从通过有机合成技术制备关键中间体开始。具体的合成路线和反应条件通常是专有的,并在专门的化学文献中详细说明。工业生产方法可能涉及对这些合成路线的优化,以确保高产量和纯度,同时保持成本效益和可扩展性。
化学反应分析
CB2R-IN-1 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或三氧化铬等试剂。
还原: 这涉及添加氢或去除氧,通常使用氢化锂铝或硼氢化钠等试剂。
取代: 这种反应涉及用另一种原子或原子组替换一个原子或原子组,通常使用卤化剂或亲核试剂。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。
相似化合物的比较
CB2R-IN-1 由于其对 CB2 受体的高亲和力和特异性而独一无二。类似的化合物包括:
JWH133: 一种 CB2 受体选择性激动剂,以其抗炎和神经保护特性而闻名.
AM630: 一种 CB2 受体拮抗剂/逆向激动剂,用于研究受体在各种生理过程中的作用.
HU308: 另一种 CB2 受体激动剂,在疼痛和炎症研究中具有应用.
这些化合物具有相似的靶点,但它们在特定作用(激动剂与逆向激动剂)和治疗潜力方面有所不同。
属性
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: Considering the study highlighting CB2R's role in modulating microglia polarization [], how could this knowledge be applied to investigate the potential of CB2R-IN-1 in neuroinflammatory diseases?
A2: The study [] demonstrated that activating CB2R promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a chronic pain model. This suggests that CB2R agonists like this compound could potentially be investigated for their ability to modulate microglia activity and dampen neuroinflammation, which is a key feature of many neurological diseases. Investigating the effects of this compound on microglia polarization in relevant disease models could offer valuable insights into its therapeutic potential for neuroinflammatory conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
![[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B1487426.png)
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)




![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
